molecular formula C11H7NO3 B13231633 2-(7-Cyano-1-benzofuran-3-yl)acetic acid

2-(7-Cyano-1-benzofuran-3-yl)acetic acid

Cat. No.: B13231633
M. Wt: 201.18 g/mol
InChI Key: KXXQAXXTHCQAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Cyano-1-benzofuran-3-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a cyano group at the 7th position and an acetic acid moiety at the 3rd position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Cyano-1-benzofuran-3-yl)acetic acid typically involves the construction of the benzofuran ring followed by the introduction of the cyano and acetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent functionalization steps introduce the cyano and acetic acid groups. For example, the Suzuki–Miyaura coupling reaction can be employed to introduce the cyano group .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry are employed to optimize reaction conditions and improve efficiency. These methods allow for the large-scale production of this compound with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(7-Cyano-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(7-Cyano-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Cyano-1-benzofuran-3-yl)acetic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

2-(7-cyano-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C11H7NO3/c12-5-7-2-1-3-9-8(4-10(13)14)6-15-11(7)9/h1-3,6H,4H2,(H,13,14)

InChI Key

KXXQAXXTHCQAAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CO2)CC(=O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.